O-Acetyl Protection State: Fully Acetylated Derivative Enables Organic-Phase Synthetic Manipulation Unavailable to Unprotected Analog
The target compound carries O-acetyl protecting groups at the 3, 4, and 6 positions of the glucopyranose ring, rendering it soluble and stable in organic solvents—a property not shared by the unprotected pentyl GlcNAc analog . This differential protection state fundamentally alters the compound's utility in synthetic workflows. The fully acetylated derivative can be directly employed in glycosylation reactions or further functionalized without requiring separate protection/deprotection steps that the unprotected analog (with three free hydroxyl groups at positions 3, 4, and 6) would demand . The unprotected analog (CAS 94483-64-4) is a hydrophilic solid requiring aqueous or polar solvent conditions, whereas the acetylated derivative is compatible with anhydrous organic reaction media such as dichloromethane .
| Evidence Dimension | Hydroxyl group protection state |
|---|---|
| Target Compound Data | O-acetyl at C3, C4, C6 (fully protected); MW 417.45 |
| Comparator Or Baseline | Pentyl 2-acetamido-2-deoxy-β-D-glucopyranoside: free hydroxyls at C3, C4, C6 (unprotected); MW 291.34 |
| Quantified Difference | Molecular weight difference of 126.11 g/mol (three acetyl groups); qualitative difference: organic solvent compatibility vs. aqueous solubility |
| Conditions | Structural analysis based on vendor specifications and IUPAC nomenclature |
Why This Matters
This protection difference determines whether the compound can be used directly in anhydrous glycosylation reactions without additional synthetic manipulation, impacting procurement decisions for multi-step carbohydrate synthesis projects.
